

# The Pharmacodynamics of Rpt193 (Zelnecirnon) in Preclinical Asthma Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rpt193    |           |
| Cat. No.:            | B10855426 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rpt193**, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] It has been under investigation for the treatment of T2-high asthma, a phenotype of asthma characterized by a predominant T helper 2 (Th2) cell-mediated inflammatory response.[1] This technical guide explores the pharmacodynamics of **Rpt193** in the context of preclinical asthma models, detailing its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Important Note: In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of zelnecirnon in atopic dermatitis and asthma due to a serious adverse event of liver failure in one patient in the atopic dermatitis trial.[4] Subsequently, in November 2024, RAPT Therapeutics announced the termination of the zelnecirnon program.[5] While no evidence of liver toxicity was observed in nonclinical studies[4], this clinical development status is critical for any future perspective on this compound or its mechanism.

#### **Mechanism of Action of Rpt193**



**Rpt193** functions by selectively blocking the CCR4 receptor, which is highly expressed on Th2 cells.[3][6] In allergic asthma, the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC) are released in the airways and recruit Th2 cells to the lungs via interaction with CCR4.[1][3] Once in the lung tissue, Th2 cells release a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathophysiology of asthma, contributing to:

- Eosinophilic Inflammation: IL-5 is a key driver of eosinophil recruitment, activation, and survival.
- Airway Hyperresponsiveness (AHR): IL-13 directly contributes to the exaggerated bronchoconstrictor response to stimuli.
- Mucus Hypersecretion: Both IL-4 and IL-13 stimulate goblet cell hyperplasia and mucus production.
- IgE Production: IL-4 promotes the class switching of B cells to produce Immunoglobulin E (IgE), which is central to the allergic cascade.

By antagonizing the CCR4 receptor, **Rpt193** is designed to inhibit the migration of Th2 cells into the airways, thereby attenuating the downstream inflammatory cascade.[3][6] Preclinical studies have reportedly demonstrated the ability of **Rpt193** to block the migration of mouse and human Th2 cells in vitro and inhibit inflammation in models of atopic dermatitis and asthma.[6]

### Preclinical Pharmacodynamic Data in Asthma Models

While corporate communications from RAPT Therapeutics have stated that preclinical studies of **Rpt193** demonstrated its ability to inhibit inflammation in asthma models, specific quantitative data from these studies are not publicly available in the reviewed literature.[6] Therefore, the following tables present the expected outcomes and representative data from studies on other CCR4 antagonists in similar preclinical asthma models. These data illustrate the anticipated pharmacodynamic effects of a potent CCR4 antagonist like **Rpt193**.

Table 1: Effect of CCR4 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma



| Treatment<br>Group                              | Total Cells<br>(x10^5) | Eosinophils<br>(x10^4) | Lymphocyt<br>es (x10^4) | Macrophag<br>es (x10^4) | Neutrophils<br>(x10^3) |
|-------------------------------------------------|------------------------|------------------------|-------------------------|-------------------------|------------------------|
| Vehicle<br>Control                              | 1.2 ± 0.3              | 0.1 ± 0.05             | 0.5 ± 0.1               | 1.0 ± 0.2               | 0.2 ± 0.1              |
| Allergen-<br>Challenged +<br>Vehicle            | 8.5 ± 1.2              | 4.5 ± 0.8              | 2.0 ± 0.5               | 1.8 ± 0.4               | 1.5 ± 0.3              |
| Allergen-<br>Challenged +<br>CCR4<br>Antagonist | 4.2 ± 0.7#             | 1.8 ± 0.4#             | 1.1 ± 0.3#              | 1.5 ± 0.3               | 0.8 ± 0.2#             |

<sup>\*</sup>p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 2: Effect of CCR4 Antagonism on Airway Hyperresponsiveness (AHR) to Methacholine in a Murine Model of Allergic Asthma

| Treatment Group                       | Baseline Lung Resistance<br>(cmH2O·s/mL) | Lung Resistance at 25<br>mg/mL Methacholine<br>(cmH2O·s/mL) |
|---------------------------------------|------------------------------------------|-------------------------------------------------------------|
| Vehicle Control                       | 0.8 ± 0.1                                | 1.5 ± 0.3                                                   |
| Allergen-Challenged + Vehicle         | 0.9 ± 0.2                                | 4.8 ± 0.9*                                                  |
| Allergen-Challenged + CCR4 Antagonist | 0.8 ± 0.1                                | 2.5 ± 0.6#                                                  |

<sup>\*</sup>p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 3: Effect of CCR4 Antagonism on Th2 Cytokine Levels in Lung Homogenates in a Murine Model of Allergic Asthma



| Treatment Group                       | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
|---------------------------------------|--------------|--------------|---------------|
| Vehicle Control                       | 25 ± 8       | 15 ± 5       | 30 ± 10       |
| Allergen-Challenged +<br>Vehicle      | 150 ± 25     | 120 ± 20     | 200 ± 35*     |
| Allergen-Challenged + CCR4 Antagonist | 70 ± 15#     | 55 ± 12#     | 90 ± 18#      |

<sup>\*</sup>p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

#### **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **Rpt193** in asthma models have not been publicly disclosed. However, based on standard methodologies for assessing anti-inflammatory compounds in allergic asthma, the following protocols for Ovalbumin (OVA)- and House Dust Mite (HDM)-induced asthma models are provided as a reference for the likely experimental designs employed.

### Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a widely used model to induce a robust Th2-mediated allergic airway inflammation.

- Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their Th2-prone immune response.
- Sensitization:
  - On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in saline.
- Drug Administration:
  - Rpt193 or vehicle would be administered orally, likely once daily, starting before the allergen challenge phase and continuing throughout. The dosing would be based on prior



pharmacokinetic and tolerability studies.

- Allergen Challenge:
  - On days 24, 25, and 26, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes.
- Endpoint Analysis (24-48 hours after the last challenge):
  - Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive or non-invasive plethysmography.
  - Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (eosinophils, lymphocytes, neutrophils, macrophages).
  - Lung Histology: Lungs are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
  - Cytokine Analysis: Lung homogenates or BAL fluid are analyzed for Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or multiplex assays.
  - Serum IgE: Blood is collected to measure OVA-specific IgE levels.

## House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model

This model is considered more clinically relevant as HDM is a common human allergen.

- Animals: Female BALB/c mice, 6-8 weeks old.
- Sensitization and Challenge:
  - $\circ$  Mice are intranasally (i.n.) administered with 25  $\mu$ g of HDM extract in 50  $\mu$ L of saline for 5 consecutive days, followed by a rest period of 2 days. This cycle is typically repeated for 2-3 weeks.



- Drug Administration:
  - Rpt193 or vehicle is administered orally daily, starting before or concurrently with the HDM exposure.
- Endpoint Analysis (24 hours after the final HDM exposure):
  - The same endpoints as in the OVA model are assessed: AHR, BAL fluid analysis, lung histology, cytokine levels, and HDM-specific IgE.

#### **Signaling Pathways and Visualizations**

The therapeutic rationale for **Rpt193** is based on the critical role of the CCR4 signaling pathway in Th2 cell migration.

#### **CCR4 Signaling Pathway in Th2 Cell Chemotaxis**



Click to download full resolution via product page

Caption: CCR4 signaling pathway in Th2 cell migration.



# Experimental Workflow for Preclinical Evaluation of Rpt193 in an Asthma Model



Click to download full resolution via product page

Caption: General experimental workflow for **Rpt193** evaluation.

#### Conclusion

**Rpt193**, as a CCR4 antagonist, holds a rational therapeutic potential for mitigating the Th2-driven inflammation characteristic of allergic asthma. Its mechanism of action, centered on the inhibition of Th2 cell migration to the airways, is well-supported by the understanding of asthma pathophysiology. While specific preclinical data for **Rpt193** in asthma models are not publicly available, the expected pharmacodynamic effects include the reduction of airway eosinophilia, attenuation of airway hyperresponsiveness, and decreased levels of Th2 cytokines in the lungs. The recent termination of the zelnecirnon program due to a serious adverse event in a clinical trial highlights the challenges in drug development, even for mechanistically sound therapeutic



agents. Nevertheless, the exploration of the CCR4 pathway remains a pertinent area of research for inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rapt.com [rapt.com]
- 4. Clinical hold on studies of zelnecirnon (RPT193) in atopic dermatitis and asthma -Medthority [medthority.com]
- 5. Rapt scales back after zelnecirnon clinical hold | BioWorld [bioworld.com]
- 6. RAPT Therapeutics Announces Initiation of First-in-Human Phase 1 Study of RPT193 | RAPT Therapeutics, Inc. [investors.rapt.com]
- To cite this document: BenchChem. [The Pharmacodynamics of Rpt193 (Zelnecirnon) in Preclinical Asthma Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855426#exploring-the-pharmacodynamics-of-rpt193-in-asthma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com